molecular formula C9H14N2O B1672812 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol CAS No. 121489-14-3

2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol

Cat. No.: B1672812
CAS No.: 121489-14-3
M. Wt: 166.22 g/mol
InChI Key: AONUOBNHKYQJIO-UHFFFAOYSA-N
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Description

2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, referred to in scientific literature as JAY2-22-33, is a significant research chemical in the field of neuroscience and nicotinic acetylcholine receptor (nAChR) pharmacology. Its primary research value lies in its characterized function as a "silent desensitizer" of nAChRs . Unlike classic agonists such as nicotine that first activate and then desensitize the receptor, this compound can induce the desensitized state of the receptor without an antecedent agonist-like response . This mechanism is a key area of investigation for modulating neuronal activity without causing initial over-stimulation. Research on this compound and its analogs has demonstrated promising effects in improving cognitive function. Studies in non-human primates have shown that it can effectively improve working memory, with its effectiveness in the task being linearly related to its ability to desensitize nAChRs . By binding to allosteric sites on the receptor, silent desensitizers like JAY2-22-33 offer a potential pathway for the development of subtype-specific research tools and novel therapeutic entities aimed at cognitive enhancement without the drawbacks associated with receptor activation . This makes it a valuable compound for probing the complex role of nAChR desensitization in learning, memory, and other higher-order brain functions.

Properties

IUPAC Name

2-[methyl(pyridin-3-ylmethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(5-6-12)8-9-3-2-4-10-7-9/h2-4,7,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUOBNHKYQJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271131
Record name 2-[Methyl(3-pyridinylmethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121489-14-3
Record name 2-[Methyl(3-pyridinylmethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121489-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Methyl(3-pyridinylmethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

A plausible route involves reductive amination between pyridin-3-ylmethylamine and methylaminoethanol. This method, adapted from imidazo[1,2-a]pyridine syntheses, would employ a carbonyl intermediate (e.g., pyridine-3-carbaldehyde) reacting with methylaminoethanol under reducing conditions.

Reaction Scheme :
$$
\text{Pyridine-3-carbaldehyde} + \text{Methylaminoethanol} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol}
$$

Conditions :

  • Catalyst : TosOH (0.2 eq) in MeOH.
  • Temperature : 70°C for 12 hours.
  • Workup : Aqueous extraction with ethyl acetate, drying over Na$$2$$SO$$4$$, and concentration.

Challenges : Competing imine formation and potential reduction of the pyridine ring may require careful pH control.

Nucleophilic Substitution Pathway

This method leverages alkylation of methylamine with a pyridinylmethyl halide, followed by ethanol functionalization. Drawing from halogenation protocols, bromination at the pyridine’s methyl group could precede nucleophilic displacement.

Reaction Steps :

  • Bromination :
    $$
    \text{3-Methylpyridine} \xrightarrow{\text{NBS, CH}_3\text{CN}} \text{3-(Bromomethyl)pyridine}
    $$
  • Alkylation :
    $$
    \text{3-(Bromomethyl)pyridine} + \text{Methylamine} \xrightarrow{\text{t-BuONa, Pd Catalyst}} \text{Methyl-pyridin-3-ylmethyl-amine}
    $$
  • Ethoxylation :
    $$
    \text{Methyl-pyridin-3-ylmethyl-amine} + \text{Ethylene Oxide} \xrightarrow{} \text{Target Compound}
    $$

Optimization :

  • Catalyst : BrettPhos Pd G3 (0.1 eq) in tert-amyl alcohol at 90°C.
  • Yield : ~80–85% based on analogous couplings.

One-Pot Condensation Strategy

Inspired by trifluoromethanesulfonic acid-catalyzed reactions, a one-pot synthesis could condense pyridin-3-ylmethanol, methylamine, and ethylene oxide.

Procedure :

  • Reactants : Pyridin-3-ylmethanol (1 eq), methylamine (1.5 eq), ethylene oxide (2 eq).
  • Catalyst : Trifluoromethanesulfonic acid (5–10 mol%).
  • Conditions : 120–160°C under N$$_2$$ for 16–20 hours.
  • Workup : Recrystallization from petrol ether/ethyl acetate.

Advantages : Simplified purification and high atom economy.

Catalytic and Solvent Systems

Acid Catalysts

  • TosOH : Effective for imine formation in methanol.
  • Trifluoromethanesulfonic Acid : Enables high-temperature condensations with minimal side products.

Palladium-Mediated Cross-Coupling

Buchwald-Hartwig amination using Pd$$2$$(dba)$$3$$/XantPhos systems facilitates C-N bond formation between aryl halides and amines. Applied here, this could link pyridinylmethyl fragments to methylaminoethanol.

Purification and Characterization

Chromatographic Methods

  • Prep-HPLC : Resolves polar intermediates (e.g., amine-alcohol adducts) with gradients of acetonitrile/water.
  • Silica Gel Chromatography : Separates brominated intermediates using ethyl acetate/hexane mixtures.

Recrystallization

Petrol ether/ethyl acetate (5:1–10:1 v/v) yields white crystalline products.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Challenges
Reductive Amination 70°C, 12h, TosOH/MeOH ~70% >95% Imine stability, over-reduction
Nucleophilic Substitution 90°C, 12h, Pd catalysis ~80% >98% Halide synthesis, catalyst cost
One-Pot Condensation 160°C, 20h, CF$$3$$SO$$3$$H ~85% >99% High-temperature stability

Mechanistic Insights

  • Reductive Amination : Protonation of the carbonyl group enhances electrophilicity, enabling nucleophilic attack by methylaminoethanol. Subsequent hydride transfer from NaBH$$_4$$ yields the secondary amine.
  • Pd-Catalyzed Coupling : Oxidative addition of the bromomethylpyridine to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with methylamine before reductive elimination forms the C-N bond.

Scalability and Industrial Relevance

The one-pot condensation method offers the highest scalability due to:

  • Solvent Efficiency : Anhydrous ethanol as a green solvent.
  • Catalyst Recyclability : Trifluoromethanesulfonic acid can be recovered via distillation.
  • Throughput : 20h reaction time aligns with batch processing workflows.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Preliminary studies indicate that 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol may exhibit significant biological activity relevant to therapeutic applications:

  • Anti-Cancer Properties : Molecular docking studies suggest that the compound may interact with various biomolecules, including kinases and enzymes involved in cancer pathways. These interactions indicate potential anti-cancer properties that warrant further investigation.
  • Binding Affinity Studies : Interaction studies have compared its binding affinities against known inhibitors like doxorubicin, suggesting it could serve as a scaffold for developing novel inhibitors targeting cancer-related pathways.

Case Studies and Research Findings

While extensive case studies specifically focusing on this compound are scarce, several research initiatives highlight its potential:

  • Docking Studies : Research has demonstrated that the compound can effectively bind to targets involved in cancer pathways, suggesting avenues for drug development aimed at enhancing therapeutic efficacy against tumors.
  • Preliminary Biological Activity : Initial findings indicate that the compound may possess biological activities that could be leveraged for therapeutic purposes, particularly in oncology.

Mechanism of Action

The mechanism of action of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Notable Applications
This compound C10H15N2O 195.25 Pyridine, ethanolamine Ethanol, methanol, DMF Pharmaceutical intermediates
2-(Isopropyl-pyridin-3-ylmethyl-amino)-ethanol C12H19N2O 223.30 Pyridine, branched alkyl chain Ethanol, chloroform Lipophilic drug candidates
[2-(Methylamino)-3-pyridyl]methanol C7H10N2O 154.18 Pyridine, hydroxymethyl Water, methanol Antimicrobial agents
2-(1-Methyl-piperidin-3-ylamino)-ethanol C8H18N2O 158.24 Piperidine, ethanolamine Water, ethanol CNS-targeting compounds

Biological Activity

2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, with the chemical formula C₉H₁₄N₂O, is a compound featuring a pyridine ring linked to an amino ethanol moiety. This structure includes a methyl group on the pyridine nitrogen, enhancing its solubility and potential reactivity. Despite limited literature, preliminary studies suggest that this compound may exhibit significant biological activity, particularly in medicinal chemistry and as a potential therapeutic agent.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and amino alcohols. A common method includes heating pyridine-3-carboxaldehyde with 2-aminoethanol in the presence of catalysts like Raney nickel. The yield can vary based on reaction conditions such as temperature and time.

1. Molecular Docking Studies

Recent molecular docking studies have indicated that this compound can bind to various biological targets, including kinases and enzymes implicated in cancer pathways. This suggests potential anti-cancer properties , although further validation through experimental studies is required.

2. Antiproliferative Activity

The compound's antiproliferative effects have been indirectly inferred from studies on related pyridine derivatives. For example, structural modifications in pyridine derivatives have shown varying IC₅₀ values against cancer cell lines, indicating that similar modifications in this compound could enhance its biological activity:

CompoundIC₅₀ (µM)Cell Line
Derivative A1.30HepG2
Derivative B5.84HepG2
Derivative C9.0MDA-MB-231
Derivative D0.069MDA-MB-231

These findings suggest that the presence of functional groups like hydroxyl (-OH) may improve antiproliferative activity by enhancing interaction with cellular components .

1. Similar Compounds

Research has highlighted that compounds structurally similar to this compound often demonstrate notable biological activities:

Compound NameStructure FeaturesUnique Aspects
2-(Pyridin-2-ylmethyl-amino)-ethanolSimilar amino ethanol structureDifferent position of the pyridine ring
2-(Pyridin-4-ylmethyl-amino)-ethanolContains a pyridine ring at the 4-positionPotentially different biological activity
N-(Pyridin-3-ylmethyl)ethanamineLacks hydroxyl groupMay exhibit different coordination properties

The unique methyl substitution on the pyridine ring and the presence of the hydroxyl group in this compound are believed to enhance its solubility and reactivity compared to these similar compounds.

2. Antimicrobial Studies

While specific studies on the antimicrobial activity of this compound are scarce, related pyridine derivatives have shown promising antibacterial and antifungal properties:

CompoundMIC (mg/mL)Activity Against
Compound X0.0039S. aureus
Compound Y0.0048E. coli
Compound Z0.0195C. albicans

These results indicate that modifications to the pyridine structure can significantly impact biological activity, suggesting that further exploration of this compound could yield valuable insights into its potential uses .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol?

Methodological Answer:
The synthesis of structurally analogous compounds, such as 2-((2-methoxyethyl)(methyl)amino)ethanol, involves alkylation of a primary amine with a brominated alcohol. For example, reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in the presence of triethylamine in toluene at 100°C yields the crude product, which is then purified via solvent removal and column chromatography . Adapting this method, researchers could substitute 2-bromoethanol with a pyridin-3-ylmethyl-containing alkylating agent. Key considerations include:

  • Reagent selection : Use of anhydrous conditions and stoichiometric equivalents to minimize side reactions.
  • Purification : Techniques like vacuum distillation or chromatography (e.g., C18 reverse-phase) to isolate the product from unreacted starting materials .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Combined spectroscopic and chromatographic methods are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm the presence of the pyridine ring, methylamino, and ethanol moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC/GC : For purity assessment, especially when synthesizing hydrochloride salts (e.g., 95% purity as reported for similar compounds) .
  • Elemental Analysis : To validate empirical formulas, particularly for derivatives like dihydrochloride salts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Referencing safety data for analogous ethanolamines:

  • PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • First Aid : Immediate rinsing with water for skin/eye exposure; avoid inducing vomiting if ingested .
  • Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

Advanced: How can thermodynamic properties (e.g., vaporization enthalpy) be calculated for this compound?

Methodological Answer:
The "centerpiece" approach, validated for ethanol derivatives like 2-(benzyl-amino)-ethanol, combines experimental calorimetry with computational modeling. Steps include:

  • Experimental Measurement : Use of a Calvet calorimeter to determine vaporization enthalpy.
  • Computational Validation : Density Functional Theory (DFT) or group-contribution models to refine predictions .
  • Data Interpretation : Compare results with structurally similar compounds to identify substituent effects (e.g., pyridine vs. benzene rings) .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities?

Methodological Answer:
X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

  • Data Collection : High-resolution synchrotron data for accurate electron density maps.
  • Refinement : Iterative adjustment of atomic coordinates using SHELXL to minimize R-factors.
  • Validation : Check for twinning or disorder using SHELXPRO . For hydrochloride salts, ensure proper modeling of counterions .

Advanced: How can biological activity (e.g., antimicrobial potential) be systematically evaluated?

Methodological Answer:
Adopt methodologies from studies on structurally related compounds:

  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging or FRAP assays at varying concentrations (e.g., 10–100 µM).
    • Anti-inflammatory Activity : COX-2 inhibition assays or carrageenan-induced edema models in rodents .
  • Dose-Response Analysis : IC50_{50} calculations using nonlinear regression models (e.g., GraphPad Prism).

Advanced: How should researchers address contradictions in reported synthetic yields or properties?

Methodological Answer:
Apply iterative qualitative analysis frameworks:

  • Replication : Repeat experiments under identical conditions to verify reproducibility.
  • Control Variables : Test hypotheses (e.g., solvent polarity, temperature) to isolate conflicting factors .
  • Cross-Validation : Compare results with computational predictions (e.g., Reaxys or PubChem data) to identify outliers .

Advanced: What computational tools are effective for predicting synthetic pathways and bioactivity?

Methodological Answer:

  • Retrosynthetic Analysis : Use databases like Reaxys or PubChem to identify feasible routes. For example, PubChem’s feasibility assessment for fluorinated pyridines involves precursor scoring and heuristic models .
  • Molecular Docking : Tools like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Reactant of Route 2
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2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol

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